molecular formula C10H16 B8329566 2,7-Dimethylocta-1,3,7-triene

2,7-Dimethylocta-1,3,7-triene

Cat. No. B8329566
M. Wt: 136.23 g/mol
InChI Key: SBGGDWHDXXZMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970592

Procedure details

10 g of 2,7-dimethyl-1,3,7-octatriene are kept at reflux temperature under argon atmosphere for 24 hours together with 25 ml of isopropanol and 0.384 g of (PhCN)2PdCl2 and 0,1 g of H3PO4. After this period 75.3% of 2,7-dimethyl-1,4,6-octatriene have been formed (GC-analysis).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(PhCN)2PdCl2
Quantity
0.384 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[CH:5][CH2:6][CH2:7][C:8]([CH3:10])=[CH2:9])=[CH2:3].OP(O)(O)=O>C(O)(C)C>[CH3:10][C:8]([CH2:7][CH:6]=[CH:5][CH:4]=[C:2]([CH3:3])[CH3:1])=[CH2:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=C)C=CCCC(=C)C
Step Two
Name
(PhCN)2PdCl2
Quantity
0.384 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CC=CC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.